molecular formula C15H17ClN2O B2841610 (1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide CAS No. 1797286-75-9

(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

Cat. No. B2841610
CAS RN: 1797286-75-9
M. Wt: 276.76
InChI Key: GTFNWIGILBSGBQ-UHFFFAOYSA-N
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Description

(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide, commonly known as ABT-594, is a synthetic compound that belongs to the class of analgesics known as nicotinic acetylcholine receptor agonists. ABT-594 was first synthesized in the late 1990s, and since then, it has been the subject of extensive research due to its potential as a novel painkiller.

Scientific Research Applications

Tropane Alkaloid Synthesis

The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids, a family of compounds with diverse and interesting biological properties. Researchers have focused on stereoselective methods to construct this fundamental structure. While many approaches involve enantioselective synthesis of an acyclic precursor, alternative strategies directly control stereochemistry during the formation of the bicyclic scaffold. Notably, some methodologies achieve stereochemical control within the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or through desymmetrization processes using achiral tropinone derivatives .

Nonlinear Optical Materials

The compound’s unique structure makes it a promising candidate for nonlinear optical applications. Researchers have explored its crystal growth and characterization. For instance, N’-[(E)-(4-Chlorophenyl)(phenyl)methylene]-4-methylbenzenesulfonohydrazide (4CBPTH) has been synthesized and grown as a single crystal. Understanding its nonlinear optical properties can contribute to the development of novel materials for optical devices and communication systems .

Fluorescent Protein Antibodies

Fluorescent proteins (FPs) play a crucial role in biological research. Antibodies targeting FPs, including nanobodies, have emerged. Nanobodies, composed solely of the variable domain of a heavy-chain antibody, offer advantages such as stability and expression in living cells. They can access hidden antigenic epitopes on FP surfaces, making them valuable tools for imaging, diagnostics, and drug development .

Materials Science and Organic Synthesis

Beyond its biological applications, F6471-2860 may find utility in materials science or organic synthesis. Its rigid bicyclic structure could influence material properties, and its reactivity may allow for the creation of functionalized derivatives.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O/c16-12-6-4-11(5-7-12)10-17-15(19)18-13-2-1-3-14(18)9-8-13/h1-2,4-7,13-14H,3,8-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFNWIGILBSGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Chlorophenyl)methyl]-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide

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